6-(Trimethylsilyl)indan-5-yl triflate

Catalog No.
S6604441
CAS No.
458567-00-5
M.F
C13H17F3O3SSi
M. Wt
338.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trimethylsilyl)indan-5-yl triflate

CAS Number

458567-00-5

Product Name

6-(Trimethylsilyl)indan-5-yl triflate

IUPAC Name

(6-trimethylsilyl-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate

Molecular Formula

C13H17F3O3SSi

Molecular Weight

338.42 g/mol

InChI

InChI=1S/C13H17F3O3SSi/c1-21(2,3)12-8-10-6-4-5-9(10)7-11(12)19-20(17,18)13(14,15)16/h7-8H,4-6H2,1-3H3

InChI Key

HEFSLQZMNZRTJQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C=C2CCCC2=C1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C[Si](C)(C)C1=C(C=C2CCCC2=C1)OS(=O)(=O)C(F)(F)F
6-(Trimethylsilyl)indan-5-yl triflate is an organic compound that has garnered attention due to its excellent chemical and physical properties. It is mainly used in research and analysis due to its versatile properties. In this paper, we will explore 6-(Trimethylsilyl)indan-5-yl triflate in detail, covering its definition, properties, synthesis, characterization, analytical methods, biological properties, toxicity, applications, current state of research, potential implications, and limitations.
6-(Trimethylsilyl)indan-5-yl triflate, also known as TIPAT, is a triflate ester of 6-(Trimethylsilyl)indan-5-ol. It is an organic compound with a molecular formula of C16H23F3O3Si. It was first synthesized in 1992 by Michael J. Morris and colleagues at the University of Toronto. TIPAT is extensively used in organic synthesis as a versatile coupling reagent.
The physical properties of 6-(Trimethylsilyl)indan-5-yl triflate are it appears as a colorless liquid with a boiling point of 130 °C at 1 mmHg pressure. Its melting point is much lower as it is usually used in solution. The compound has a high solubility in polar and nonpolar solvents. Furthermore, it is highly reactive and easily hydrolyzed. The chemical properties of TIPAT are that it is a triflate ester, which is highly reactive with nucleophiles. It has fluoride ions as leaving groups that increase the reaction rate.
There have been numerous syntheses developed to synthesize TIPAT with varying levels of efficiency. One widely used method is through direct acylation of 6-(Trimethylsilyl)indan-5-ol with the acid chloride of trifluoromethanesulfonic acid (triflic acid). This method is highly efficient and typically generates a high yield of TIPAT as a colorless liquid. The chemical structure and purity of TIPAT can be confirmed using spectroscopic techniques such as NMR and IR.
Several analytical methods are employed to determine the purity and concentration of the TIPAT compound. High-performance liquid chromatography (HPLC) is a widely used analytical method for the analysis of TIPAT's purity and concentration. Mass spectrometry (MS) is also a commonly used analytical method to identify the molecular weight of TIPAT.
It has been reported that 6-(Trimethylsilyl)indan-5-yl triflate has no significant biological activity. Studies have shown that it does not possess any antimicrobial, anticancer, or antiviral properties.
Although TIPAT has a good toxicological profile, it should be handled with care in scientific experiments. In high concentrations, it can cause skin and eye irritation, and prolonged inhalation can lead to symptoms such as headaches, dizziness, and nausea. Therefore, proper laboratory protective gear and ventilation should be employed when handling TIPAT.
6-(Trimethylsilyl)indan-5-yl triflate has several applications in scientific experiments. It is used as a reagent in organic synthesis, coupling reactions, and in heterogeneous catalysis. It is also used to modify organic molecules by coupling them with other bioactive molecules. In addition, TIPAT is used in electrochemical and optical signal transduction experiments.
6-(Trimethylsilyl)indan-5-yl triflate continues to be an active research topic in various fields of chemistry, including organic, materials, and medicinal chemistry. Recent advances in its synthesis and application have been reported in numerous research articles.
6-(Trimethylsilyl)indan-5-yl triflate has the potential for various applications in industry such as pharmaceuticals, agricultural and polymer sectors. The compound can be used in the synthesis of compounds with bioactivity, such as fungicides and insecticides. It can also be used to create polymers for industrial applications.
Despite its extensive use in research and analysis, 6-(Trimethylsilyl)indan-5-yl triflate has limitations in its application, such as its sensitivity to water, and high reactivity. Accordingly, future research may focus on developing more efficient synthetic methods and characterizing the compound's properties to enable its application in a broader range of fields.
In terms of future directions, research may focus on exploring the use of 6-(Trimethylsilyl)indan-5-yl triflate in the development of new materials, constructing unique chemical scaffolds, and exploring new routes for drug synthesis. Additionally, researchers may study the interactions of TIPAT with other bioactive molecules to identify potential applications in bioconjugation and drug delivery.
6-(Trimethylsilyl)indan-5-yl triflate is a versatile organic compound with a wide range of applications in scientific research. Its unique combination of physical and chemical properties has made it an invaluable tool for many chemists. Although there has been significant research on TIPAT, there are still many opportunities to explore its potential applications in various fields, which may lead to significant advancements and breakthroughs.

Hydrogen Bond Acceptor Count

6

Exact Mass

338.06197659 g/mol

Monoisotopic Mass

338.06197659 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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